[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride
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Overview
Description
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is a chemical compound with the molecular formula C9H14ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to interact with biological systems, making it valuable in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride typically involves the reaction of 2-aminophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is used as a reagent in various organic synthesis reactions. It is particularly valuable in the synthesis of carbamates and other nitrogen-containing compounds .
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It serves as a model compound for understanding the mechanisms of enzyme catalysis and inhibition .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but lacks the phenyl group.
[2-(methacryloyloxy)ethyl]trimethylammonium chloride: Similar in having a quaternary ammonium group but differs in the rest of the structure
Uniqueness
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
67049-80-3 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H |
InChI Key |
CIFBZVLXDSLPRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1[NH3+].[Cl-] |
Origin of Product |
United States |
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